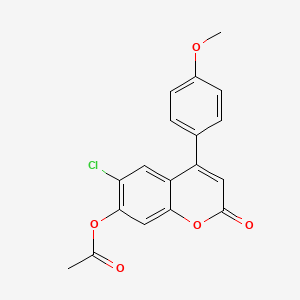
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as CMOCA, is a chemical compound that belongs to the class of flavonoids. CMOCA has been the focus of scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, it has been suggested that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit various biochemical and physiological effects. In a study by Chen et al. (2018), 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate was found to reduce oxidative stress and inflammation in a rat model of diabetic nephropathy. Another study by Wu et al. (2019) reported that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exhibited neuroprotective effects by reducing oxidative stress and inflammation in a mouse model of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments is its potential therapeutic applications in various diseases. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, which make it a promising candidate for drug development. However, one of the limitations of using 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
For the research on 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate include investigating its potential therapeutic applications in other diseases and exploring its mechanism of action.
Synthesis Methods
The synthesis of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves the reaction of 4-methoxyphenylacetic acid with 6-chloro-4-hydroxy-2H-chromen-2-one in the presence of acetic anhydride and a catalyst. The reaction yields 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate as a yellow crystalline solid with a melting point of 156-158°C.
Scientific Research Applications
The potential therapeutic applications of 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate have been investigated in various scientific studies. 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In a study conducted by Wang et al. (2019), 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Liu et al. (2018) reported that 6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a mouse model of acute lung injury.
properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(20)23-17-9-16-14(7-15(17)19)13(8-18(21)24-16)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYGXQXEUKCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

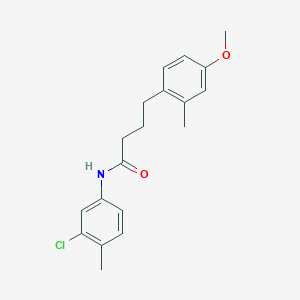
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)



![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
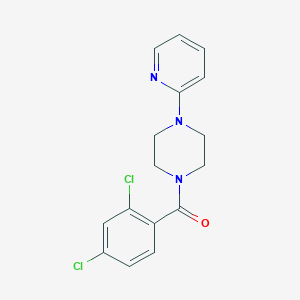
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
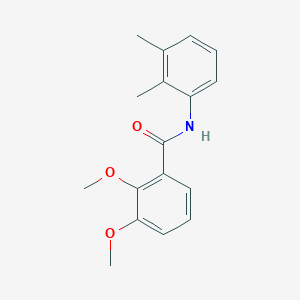
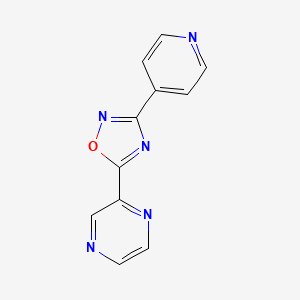
![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)